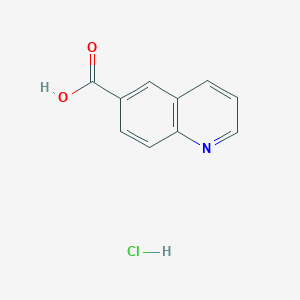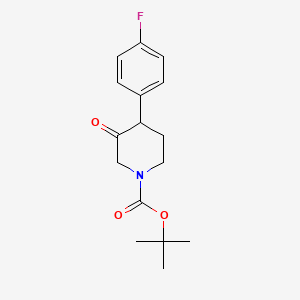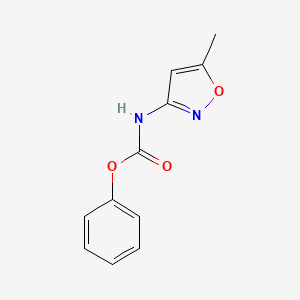![molecular formula C13H15NO3 B6144426 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid CAS No. 2211041-37-9](/img/structure/B6144426.png)
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2211041-37-9 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 1-(4-methylbenzyl)-5-oxoproline . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 233.27 .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Mechanically-Responsive Materials
Mechanophores, molecules that can change physically or chemically in response to force, are being explored for their practical application in materials science, organic synthesis, and pharmaceuticals . “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” could potentially be used in the design of such mechanophores .
Anti-Inflammatory and Analgesic Agents
Pyrazole ring-containing compounds, such as “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid”, are commonly used in drugs that have anti-inflammatory and analgesic effects .
Vasodilator and Antidepressant Agents
Compounds incorporating the pyrazole ring are also used as vasodilator and antidepressant agents .
Cancer Treatment
Pyrazole ring-containing compounds can be utilized for cancer treatment .
Combat Obesity
These compounds can also be used to combat obesity .
Cytoprotection
Pyrazole ring-containing compounds provide cytoprotection .
Flavoring Agent
Although not directly related to “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid”, it’s worth noting that similar compounds, such as 1-(4-Methylphenyl)ethanol, serve as components of the essential oil from some plants in the ginger family and are used as flavoring agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
As for future directions, the versatility of pyrrolidine compounds in drug discovery suggests that “1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” could potentially be explored further in the development of new drugs . The ability to modify the structure and properties of these compounds provides opportunities for the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNXYHTQNXSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
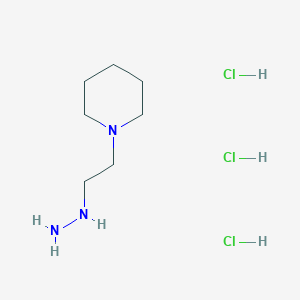
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
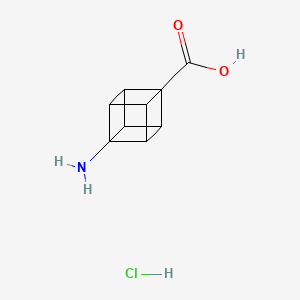
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
